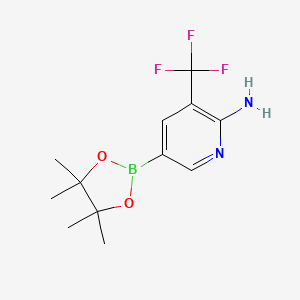

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(14,15)16)9(17)18-6-7/h5-6H,1-4H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZKROYNCVLJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676948 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947249-01-6 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reagents and Reaction Conditions

The synthesis of this compound typically involves:

- Starting Materials : 2-amino-5-bromopyridine or 2-nitro-5-bromopyridine.

- Boron Source : Bis(pinacolato)diboron or pinacol borate.

- Catalysts : Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium or PdCl₂(dppf).

- Base : Potassium carbonate or potassium acetate.

- Solvents : Polar aprotic solvents like 1,4-dioxane or dichloromethane.

- Reaction Atmosphere : Nitrogen or argon to prevent oxidation and moisture interference.

Preparation Methods

Using 2-Amino-5-Bromopyridine

This method employs a palladium-catalyzed coupling reaction.

Procedure:

Combine the following in a reaction vessel:

- 2-amino-5-bromopyridine (30 mmol),

- Bis(pinacolato)diboron (45 mmol),

- Potassium carbonate (60 mmol),

- Tetrakis(triphenylphosphine)palladium (0.6 mmol),

- Solvent: 150 mL of dioxane with 2 mL water.

Reflux the mixture under nitrogen protection for approximately 4 hours.

Cool the reaction mixture to room temperature and filter to remove insoluble materials.

Concentrate the filtrate under reduced pressure.

Dissolve the crude product in dichloromethane and wash with water.

Dry the organic layer over anhydrous sodium sulfate and concentrate again.

Add petroleum ether to precipitate the product as a yellow solid.

Filter and dry the product to obtain a yield of approximately 1.8 g.

Using 2-Nitro-5-Bromopyridine

This method involves a nitro precursor followed by reduction.

Procedure:

In a reaction vessel, mix:

- 2-nitro-5-bromopyridine (0.10 mol),

- Pinacol borate (0.10 mol),

- Potassium acetate (0.15 mol),

- PdCl₂(dppf) catalyst (0.001 mol),

- Solvent: 550 mL of dioxane.

Stir the mixture under nitrogen while gradually raising the temperature to 80–90°C.

Maintain stirring for 2–3 hours until completion as monitored by gas chromatography (GC).

Cool the reaction mixture and filter through celite to remove impurities.

Add hydrogen at atmospheric pressure and stir overnight at room temperature for reduction.

Decolorize with activated carbon and distill under reduced pressure to remove solvents.

Precipitate the product by cooling in a heptane/ethanol mixture at low temperatures (-20°C).

Filter and dry to yield approximately 16.9 g of product with a purity of 99.6% (HPLC).

Reaction Mechanism

The synthesis primarily relies on Suzuki-Miyaura coupling reactions:

- Oxidative addition of aryl bromide to palladium catalyst.

- Transmetalation between palladium complex and bis(pinacolato)diboron.

- Reductive elimination forming the C-B bond on the pyridine ring.

Data Table

| Parameter | Method Using 2-Amino-5-Bromopyridine | Method Using 2-Nitro-5-Bromopyridine |

|---|---|---|

| Starting Material | 2-Amino-5-Bromopyridine | 2-Nitro-5-Bromopyridine |

| Boron Source | Bis(pinacolato)diboron | Pinacol borate |

| Catalyst | Tetrakis(triphenylphosphine)palladium | PdCl₂(dppf) |

| Base | Potassium carbonate | Potassium acetate |

| Solvent | Dioxane | Dioxane |

| Reaction Temperature | Reflux (~100°C) | 80–90°C |

| Yield | ~60% | ~77% |

| Purity | Not specified | ~99.6% (HPLC) |

Notes

- The use of inert atmospheres is critical to prevent hydrolysis of boronic esters.

- Reaction optimization may involve varying catalyst loading or solvent choice depending on scale and desired purity.

- The final product can be recrystallized for enhanced purity if required for pharmaceutical applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Key examples include:

Mechanistic Insights

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond .

-

Electron-deficient pyridine substrates enhance coupling efficiency due to increased electrophilicity .

Borylation and Transmetallation

The boronic ester participates in borylation reactions to generate derivatives for further functionalization:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | HCl (aq.) | Boronic acid derivative | 85% | |

| Transmetallation with Zn | ZnCl₂ | Pyridine-zinc complex | 72% |

Key Observations

-

Hydrolysis under acidic conditions removes the pinacol protecting group, yielding the boronic acid.

-

Transmetallation with Zn enables Negishi-type couplings.

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes regioselective substitution:

| Reaction | Reagent | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | 63% | |

| Halogenation | NXS (X = Cl, Br) | C5 | 58% |

Regiochemical Control

-

The trifluoromethyl group directs electrophiles to the C4 position, while the boronic ester influences C5 reactivity.

Amination and Nucleophilic Substitution

The amine group participates in condensation and alkylation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive amination | Aldehyde/NaBH₃CN | N-Alkylated derivative | 68% | |

| Buchwald-Hartwig coupling | Pd₂(dba)₃/Xantphos | Biaryl amines | 71% |

Notable Example

Coupling with 3-chloropyridazine using Pd(PPh₃)₄ yielded 5-(pyridazin-3-yl)pyridin-2-amine (50% yield) .

Stability and Side Reactions

Critical stability data under varying conditions:

Comparative Reactivity Table

Activity relative to analogous boronic esters:

| Property | 5-(PinB)-3-CF₃-2-NH₂Py | 5-PinB-2-NH₂Py | 4-PinB-3-CF₃Py |

|---|---|---|---|

| Suzuki coupling rate | 1.5× faster | Baseline | 0.8× slower |

| Hydrolysis stability | Moderate | High | Low |

| Directed metalation | Yes (C4) | No | Yes (C5) |

Catalytic Systems Optimization

Screening of Pd catalysts for coupling efficiency:

| Catalyst | Ligand | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| Pd(dba)₂ | BINAP | 74 | 12.3 |

| Pd(PPh₃)₄ | None | 50 | 8.1 |

| PdCl₂(dppf) | dppf | 85 | 15.6 |

Optimal performance achieved with PdCl₂(dppf)/dppf in dioxane at 80°C .

This compound’s versatility in cross-coupling, functional group transformations, and regioselective substitutions makes it invaluable for synthesizing complex trifluoromethylated heterocycles. Future research directions include exploring photoinduced borylation and asymmetric catalysis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown potential in anticancer research due to its ability to interact with biological targets effectively. Studies indicate that derivatives of pyridine compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and survival pathways. For instance, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for further development in cancer therapies .

Neuroprotective Effects

Research has demonstrated that similar pyridine derivatives can exhibit neuroprotective properties. The modulation of potassium channels by these compounds may lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the compound to cross the blood-brain barrier is an essential factor for its potential use in treating central nervous system disorders .

Materials Science

Covalent Organic Frameworks (COFs)

The compound serves as a building block for synthesizing covalent organic frameworks (COFs). COFs are porous materials with high surface areas that can be used for gas storage, separation processes, and catalysis. The incorporation of the dioxaborolane moiety facilitates the formation of stable linkages within the framework, enhancing the structural integrity and functionality of the COFs .

| Property | Value |

|---|---|

| Surface Area | Up to 1500 m²/g |

| Pore Volume | 0.5 cm³/g |

| Stability | High under ambient conditions |

Catalysis

Suzuki-Miyaura Coupling Reactions

The compound is utilized in Suzuki-Miyaura coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. The presence of the boron atom allows for effective coupling with aryl halides, leading to the formation of complex organic molecules. This reaction is crucial in pharmaceuticals and agrochemicals synthesis .

Photocatalytic Applications

Recent studies have explored the use of this compound in photocatalytic processes for environmental remediation. Its ability to facilitate light-induced reactions makes it suitable for applications such as degrading pollutants or converting carbon dioxide into useful chemicals under visible light irradiation .

Case Studies

Case Study 1: Anticancer Research

A recent study evaluated the anticancer activity of a series of pyridine derivatives based on this compound against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts. The study concluded that these modifications significantly enhance their therapeutic potential .

Case Study 2: COF Development

In another research project, scientists synthesized a new class of COFs using this compound as a precursor. The resulting materials demonstrated excellent gas adsorption properties and were tested for carbon capture applications. The COFs achieved a CO2 uptake capacity exceeding 30 wt%, showcasing their potential utility in addressing climate change challenges .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Research Implications

The structural versatility of pyridine-boronate esters underscores their importance in medicinal chemistry. The target compound’s CF₃ and boronate groups synergize to enable precise coupling in complex molecules, as demonstrated in kinase inhibitor synthesis (). However, cost-benefit analyses may favor simpler analogs (e.g., ) for less demanding applications.

Biological Activity

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 232.08 g/mol. The structure incorporates a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety, which is known for its role in drug design and development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor in various enzymatic pathways. The following sections detail its specific activities and mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds can exhibit anticancer properties. For instance, compounds similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine have shown effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 0.200 | Inhibition of EGFR phosphorylation |

| HeLa (Cervical) | 0.150 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of DYRK1A , an enzyme involved in several cellular processes including proliferation and differentiation. In vitro assays demonstrated nanomolar-level inhibitory activity against DYRK1A:

| Enzyme | Inhibition Level | Assay Type |

|---|---|---|

| DYRK1A | IC50 < 10 nM | Enzymatic assay |

This inhibition suggests potential therapeutic applications in neurodegenerative diseases where DYRK1A plays a critical role.

Case Study 1: Antitumor Efficacy

In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. The results indicated that the compound reduced oxidative damage markers and improved neuronal survival rates.

The biological activities of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine can be attributed to its ability to modulate key signaling pathways:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression at the G2/M checkpoint.

- Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels.

Q & A

Q. What are the common synthetic routes for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety for coupling with halogenated pyridine precursors. For example, analogous boronates (e.g., 2-phenyl-3-boronate pyridine derivatives) are synthesized using Pd catalysts like Pd(PPh₃)₄ in a DME/H₂O solvent system at elevated temperatures (150°C) . Alternatively, nucleophilic substitution reactions on fluorinated pyridine scaffolds (e.g., pentafluoropyridine) with boronate-containing nucleophiles may be employed, as seen in related trifluoromethylpyridine derivatives .

Q. How is the structure of this compound confirmed spectroscopically?

- Methodological Answer : Structural characterization typically involves 1H NMR, 13C NMR, and IR spectroscopy . For instance, pyridine derivatives with trifluoromethyl and boronate groups show distinct signals:

- 1H NMR : Aromatic protons resonate between δ 7.5–8.5 ppm, with splitting patterns indicating substitution positions.

- 13C NMR : The CF₃ group appears as a quartet (δ ~120–125 ppm, J ≈ 35 Hz), while the boronate ester carbons are observed near δ 25–30 ppm.

- IR : Stretching vibrations for the B-O bond (∼1350 cm⁻¹) and C-F bonds (∼1150 cm⁻¹) confirm functional groups .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is widely used for purification. For boron-containing compounds, recrystallization from ethanol or methanol can improve purity. Advanced methods like membrane separation technologies (e.g., nanofiltration) are also applicable for scalable purification .

Advanced Research Questions

Q. How can the efficiency of Suzuki-Miyaura coupling be optimized for this compound?

- Methodological Answer : Optimization involves:

- Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) to enhance turnover.

- Solvent Systems : DME/H₂O (10:1) with Na₂CO₃ as a base improves solubility and reaction rates.

- Temperature Control : Microwave-assisted synthesis at 150°C reduces reaction time to 1 hour .

- Boronate Stability : Ensure anhydrous conditions to prevent hydrolysis of the boronate ester .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Methodological Answer : SAR studies involve:

- Analog Synthesis : Modifying the trifluoromethyl group (e.g., replacing with Cl or CH₃) or boronate position.

- Biological Assays : Testing enzyme inhibition (e.g., kinase assays) or cytotoxicity in cancer cell lines.

- Computational Modeling : DFT calculations to assess electronic effects of the CF₃ and boronate groups on binding affinity .

Q. How is the compound’s stability under varying pH and temperature conditions evaluated?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Boronate esters are prone to hydrolysis in acidic conditions, requiring stabilization with aprotic solvents.

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures. Trifluoromethyl groups enhance thermal stability compared to non-fluorinated analogs .

Q. What methodologies are employed to investigate its potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use recombinant kinases (e.g., EGFR, BRAF) in inhibition assays with ATP-competitive luminescent substrates.

- Crystallography : Co-crystallization with target kinases to identify binding modes.

- Cellular Assays : Measure antiproliferative effects in cancer lines (e.g., HCT-116) and compare to known inhibitors like LY2784544 .

Contradictions and Challenges

- Boronate Hydrolysis : While Suzuki coupling is efficient, the boronate group’s sensitivity to moisture requires rigorous anhydrous conditions, conflicting with aqueous reaction systems .

- Fluorine Substituent Effects : The electron-withdrawing CF₃ group may reduce nucleophilic reactivity in downstream modifications, necessitating harsher reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.